molecular formula C6H13NO B14908045 1,4-Dimethylpyrrolidin-3-ol

1,4-Dimethylpyrrolidin-3-ol

Cat. No.: B14908045
M. Wt: 115.17 g/mol
InChI Key: HXJHQHHJIQEZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylpyrrolidin-3-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This method allows for regio- and stereoselective synthesis of the pyrrolidine ring . Another method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The compound is often produced in bulk for use in various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpyrrolidin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated derivatives .

Mechanism of Action

The mechanism of action of 1,4-Dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1,4-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-3-7(2)4-6(5)8/h5-6,8H,3-4H2,1-2H3

InChI Key

HXJHQHHJIQEZLD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.